molecular formula C12H14N2O2 B2778918 2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1369148-87-7

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B2778918
CAS RN: 1369148-87-7
M. Wt: 218.256
InChI Key: SPRNTFAESUUJJW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CTQ) is a heterocyclic organic compound that has been studied for its potential use in medicinal chemistry. It is a cyclic amino acid derivative that has shown promise in the treatment of several diseases. In

Scientific Research Applications

Synthesis and Chemical Properties

The cyclopropyl group in 2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid and its derivatives has been involved in various synthetic routes and chemical reactions. For instance, Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. This process highlighted the creation of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, which could open new avenues for chemical synthesis and the exploration of constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Photochemical Reactions

The photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been studied, providing insights into the behavior of these compounds under irradiation. Mella et al. (2001) investigated the low-efficiency substitution and decarboxylation processes that occur upon irradiation, suggesting potential applications in photochemical syntheses and the study of reaction mechanisms in similar compounds (Mella, Fasani, & Albini, 2001).

Antimicrobial Studies

The incorporation of the cyclopropyl group in quinoline derivatives has been investigated for antimicrobial applications. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with cyclopropyl groups, showing promising antifungal and antibacterial activities. This research demonstrates the potential of cyclopropyl-containing compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Antibacterial Activity and Synthesis of Novel Compounds

Further studies on the synthesis and antibacterial activity of novel compounds involving cyclopropyl groups have been reported. Al-Sinjilawi et al. (2014) described the synthesis of 4-oxopyrido[2,3-a]phenothiazine-3-carboxylic acids, showcasing their activity against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential of these compounds in addressing antibiotic resistance (Al-Sinjilawi et al., 2014).

Antimycobacterial Evaluation

The evaluation of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for antimycobacterial activity has provided valuable insights into their potential therapeutic applications. Senthilkumar et al. (2008) synthesized and evaluated these compounds, identifying several with significant activity against Mycobacterium tuberculosis. This research underlines the importance of cyclopropyl-containing quinolones in developing new treatments for mycobacterial infections (Senthilkumar et al., 2008).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(16)8-3-4-10-9(5-8)6-13-11(14-10)7-1-2-7/h6-8H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRNTFAESUUJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CC(CCC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS RN

1369148-87-7
Record name 2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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